1H-Benzotriazole, 6-bromo-7-fluoro-
Description
BenchChem offers high-quality 1H-Benzotriazole, 6-bromo-7-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzotriazole, 6-bromo-7-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-fluoro-2H-benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHUJRDYBRKNTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Benzotriazole, 6-bromo-7-fluoro- (CAS 1588508-95-5): A Scaffold of Potential in Drug Discovery
This guide provides a comprehensive technical overview of 1H-Benzotriazole, 6-bromo-7-fluoro-, a halogenated benzotriazole derivative with potential applications in medicinal chemistry and drug development. While specific data for CAS 1588508-95-5 is limited in published literature, this document will contextualize its properties and potential based on the well-established chemistry of the benzotriazole core and its substituted analogs. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Benzotriazole Scaffold
Benzotriazole, a bicyclic heterocyclic compound, is a cornerstone in medicinal chemistry.[1] Its rigid structure, combined with its ability to act as a bioisostere for various functional groups, makes it a privileged scaffold in the design of novel therapeutic agents.[1] Benzotriazole derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3] The introduction of halogen atoms, such as bromine and fluorine, onto the benzene ring can significantly modulate the compound's physicochemical properties and biological activity. Halogenation can enhance membrane permeability, improve metabolic stability, and introduce new binding interactions with biological targets.
Physicochemical Properties of 1H-Benzotriazole, 6-bromo-7-fluoro-
| Property | Value | Source/Basis |
| CAS Number | 1588508-95-5 | - |
| Molecular Formula | C₆H₃BrFN₃ | Based on structure |
| Molecular Weight | 216.01 g/mol | Calculated from formula[4] |
| Appearance | Likely a solid | Inferred from related compounds |
| Solubility | Expected to have low aqueous solubility, higher in organic solvents | General property of benzotriazoles |
| Purity | Typically >95% for research chemicals | Supplier data for related compounds[4] |
Synthesis and Chemical Reactivity
The synthesis of 1H-Benzotriazole, 6-bromo-7-fluoro- would likely follow the established route for benzotriazole formation: the diazotization of an appropriately substituted o-phenylenediamine.[2]
Conceptual Synthetic Pathway:
The key starting material would be 3-bromo-4-fluoro-benzene-1,2-diamine. This precursor would then undergo cyclocondensation with a diazotizing agent, such as sodium nitrite, in an acidic medium like acetic acid.
Diagram: General Synthesis of Benzotriazoles
Caption: General reaction scheme for the synthesis of benzotriazole derivatives.
Step-by-Step Conceptual Protocol:
-
Dissolution: Dissolve 3-bromo-4-fluoro-benzene-1,2-diamine in glacial acetic acid and water.
-
Cooling: Cool the solution in an ice bath to approximately 0-5 °C.
-
Diazotization: Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
-
Reaction: Stir the mixture at low temperature for a designated period, then allow it to warm to room temperature.
-
Isolation: The product can be isolated by filtration or extraction into an organic solvent.
-
Purification: Further purification can be achieved by recrystallization or column chromatography.
The reactivity of the 6-bromo-7-fluoro-1H-benzotriazole is dictated by the benzotriazole ring system and the halogen substituents. The N-H proton is weakly acidic and can be deprotonated to form salts or undergo N-alkylation or N-arylation, which is a common strategy to modulate biological activity.[5] The bromine atom can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of further diversity.
Potential Applications in Drug Development
The unique substitution pattern of 6-bromo-7-fluoro-1H-benzotriazole suggests several potential applications in drug discovery.
-
Antimicrobial Agents: Halogenated benzotriazoles have shown promising activity against various pathogens.[2] The combination of bromine and fluorine may lead to compounds with enhanced antibacterial or antifungal properties.
-
Antiviral Therapeutics: Benzotriazole derivatives have been investigated as inhibitors of viral enzymes, such as the helicase of the hepatitis C virus.[5]
-
Kinase Inhibitors: The benzotriazole scaffold can be found in molecules designed to target protein kinases, which are crucial in cancer and inflammatory diseases.
-
Central Nervous System (CNS) Agents: The lipophilicity imparted by the halogen atoms may facilitate blood-brain barrier penetration, making this scaffold interesting for CNS targets.
Diagram: Workflow for Evaluating a Novel Benzotriazole Derivative
Sources
- 1. Tephrosin | C23H22O7 | CID 114909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Cytisine | C11H14N2O | CID 10235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Benzotriazole, 6-bromo-5-fluoro- | CymitQuimica [cymitquimica.com]
- 5. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromo-7-Fluoro-Benzotriazole
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the palladium-catalyzed cross-coupling of 6-bromo-7-fluoro-benzotriazole. This fluorinated benzotriazole derivative is a valuable building block in modern drug discovery, and its effective functionalization is critical for developing novel therapeutics. These application notes detail field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Beyond simple step-by-step instructions, this guide elucidates the underlying mechanistic principles, explains the rationale behind the selection of catalysts, ligands, and reagents, and offers insights into troubleshooting common challenges associated with this specific substrate.
Introduction: The Significance of the 6-Substituted-7-Fluoro-Benzotriazole Scaffold
The benzotriazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of a fluorine atom, particularly adjacent to a site of diversification, offers profound benefits for drug design. The 7-fluoro group on the benzotriazole ring system can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity, by altering the local electronic environment and pKa of the triazole N-H group.
The 6-bromo-7-fluoro-benzotriazole scaffold is therefore a highly strategic starting material. The bromine atom serves as a versatile synthetic handle for introducing molecular complexity and diversity through palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of the chemical space around this important core.
Core Principles & Mechanistic Considerations
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The general catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation (for Suzuki) or alkyne coordination/deprotonation (for Sonogashira), and reductive elimination.
The specific substrate, 6-bromo-7-fluoro-benzotriazole, presents unique challenges:
-
Electronic Effects: The electron-withdrawing nature of both the fluorine atom and the benzotriazole ring can deactivate the C-Br bond, potentially slowing the initial oxidative addition step.
-
Catalyst Inhibition: The nitrogen atoms of the benzotriazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
Overcoming these challenges requires careful selection of the palladium source, and more importantly, the supporting ligand. Bulky, electron-rich phosphine ligands are often essential. These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly reactive in the oxidative addition step. Furthermore, their steric bulk can disfavor the binding of the benzotriazole nitrogen atoms to the metal center.
Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organohalide. This protocol is optimized for the coupling of various boronic acids or their esters with 6-bromo-7-fluoro-benzotriazole.
Experimental Workflow
Figure 2: Standard Experimental Workflow for Suzuki-Miyaura Coupling.
Reagents and Conditions
| Component | Recommended Reagent | Stoichiometry | Rationale & Key Insights |
| Aryl Halide | 6-Bromo-7-fluoro-benzotriazole | 1.0 eq | The starting material. Ensure high purity for optimal results. |
| Boronic Acid/Ester | (Hetero)aryl boronic acid or pinacol ester | 1.2 - 1.5 eq | A slight excess ensures complete consumption of the starting halide. Pinacol esters often show higher stability and lower rates of protodeboronation. |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1-5 mol% | Pd(OAc)₂ is often sufficient and cost-effective. Pd₂(dba)₃ can be superior for more challenging couplings as it's a source of Pd(0). |
| Ligand | SPhos or XPhos | 2-10 mol% | CRITICAL: These bulky, electron-rich Buchwald ligands are highly effective for coupling N-heterocyclic halides. They accelerate reductive elimination and prevent catalyst deactivation. |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 eq | K₃PO₄ is a moderately strong, non-nucleophilic base suitable for sensitive substrates. Use anhydrous base for best results. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | 0.1 - 0.2 M | The aqueous component is essential for activating the boronic acid in the transmetalation step. Ensure solvents are properly degassed. |
| Temperature | 80 - 110 °C | - | Reaction temperature must be optimized. Start around 90 °C and adjust based on reaction progress. |
Step-by-Step Protocol
-
To a dry reaction vessel, add 6-bromo-7-fluoro-benzotriazole (1.0 eq), the corresponding boronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling provides a powerful route to synthesize arylalkynes, which are versatile intermediates in organic synthesis. This protocol describes the coupling of terminal alkynes with 6-bromo-7-fluoro-benzotriazole.
Reagents and Conditions
| Component | Recommended Reagent | Stoichiometry | Rationale & Key Insights |
| Aryl Halide | 6-Bromo-7-fluoro-benzotriazole | 1.0 eq | - |
| Alkyne | Terminal alkyne | 1.2 - 2.0 eq | A larger excess may be needed for volatile alkynes. |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂ | 2-5 mol% | A classic and reliable catalyst for Sonogashira couplings. It is air-stable and easy to handle. |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | 1-5 mol% | CRITICAL: CuI facilitates the formation of a copper(I) acetylide intermediate, which is key for the transmetalation step in the catalytic cycle. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | 2.0 - 4.0 eq | The amine base acts as both the base to deprotonate the alkyne and often as the solvent. It also scavenges the HBr byproduct. |
| Solvent | THF or DMF (optional) | 0.1 - 0.5 M | Often run neat in the amine base. A co-solvent like THF can be used to improve solubility if needed. |
| Temperature | 25 - 60 °C | - | Sonogashira couplings are often efficient at or slightly above room temperature. |
Step-by-Step Protocol
-
To a dry reaction vessel, add 6-bromo-7-fluoro-benzotriazole (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (3 mol%).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add degassed solvent (e.g., THF) followed by the amine base (e.g., TEA, 3.0 eq).
-
Add the terminal alkyne (1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat gently to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of countless pharmaceutical agents. This protocol is tailored for the coupling of primary or secondary amines with 6-bromo-7-fluoro-benzotriazole.
Reagents and Conditions
| Component | Recommended Reagent | Stoichiometry | Rationale & Key Insights |
| Aryl Halide | 6-Bromo-7-fluoro-benzotriazole | 1.0 eq | - |
| Amine | Primary or secondary amine/aniline | 1.1 - 1.5 eq | Ensure the amine is pure and dry. |
| Palladium Precatalyst | G3 or G4 Buchwald Precatalysts | 1-3 mol% | These are highly active, air-stable precatalysts that rapidly form the active monoligated Pd(0) species in solution, ensuring reproducible results. |
| Ligand | RuPhos or BrettPhos | 1.2-3.6 mol% | CRITICAL: The choice of ligand depends on the amine. RuPhos is excellent for a broad range of primary and secondary amines. BrettPhos is often superior for sterically hindered secondary amines. |
| Base | NaOt-Bu or LHMDS | 1.5 - 2.0 eq | A strong, non-nucleophilic base is required. NaOt-Bu is a common choice. LHMDS can be advantageous for substrates with base-sensitive functional groups. |
| Solvent | Toluene or 1,4-Dioxane | 0.1 - 0.5 M | Use high-purity, anhydrous solvents that have been thoroughly degassed. |
| Temperature | 80 - 110 °C | - | Amination reactions typically require elevated temperatures to proceed at a reasonable rate. |
Step-by-Step Protocol
-
Inside a glovebox: To a dry reaction vial, add the palladium precatalyst (e.g., RuPhos G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.5 eq).
-
Add 6-bromo-7-fluoro-benzotriazole (1.0 eq).
-
Seal the vial, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene).
-
Add the amine (1.2 eq) via syringe.
-
Place the reaction vial in a pre-heated oil bath or heating block at 100 °C.
-
Stir vigorously and monitor the reaction by LC-MS. Reactions are typically complete in 6-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully by adding saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Troubleshooting and Final Considerations
-
Low Yield / No Reaction: The primary suspect is often inactive catalyst. Ensure an inert atmosphere is maintained and that all reagents and solvents are anhydrous and properly degassed. Consider using a more active precatalyst system (e.g., Buchwald G4 precatalysts).
-
Side Reactions: The benzotriazole N-H is acidic and can potentially react with strong bases. If N-arylation or other side reactions are observed, consider protecting the benzotriazole nitrogen (e.g., with a SEM or BOC group) prior to coupling.
-
Protodebromination: If significant replacement of the bromine with hydrogen is observed, it may indicate moisture in the reaction or a slow transmetalation step. Ensure all reagents are scrupulously dry.
References
-
Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated small molecules Source: Journal of Fluorine Chemistry URL: [Link]
-
Title: Palladium-Catalysed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals Source: Pest Management Science URL: [Link]
-
Title: A General System for Palladium-Catalyzed Amination of Aryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Chemical Reviews URL: [Link]
-
Title: The Sonogashira reaction: a booming methodology in synthetic organic chemistry Source: Chemical Reviews URL: [Link]
-
Title: Highly Active and Long-Lived Catalysts for Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates: Synthesis and Application of a New Family of Biaryl Phosphine Ligands Source: The Journal of Organic Chemistry URL: [Link]
Suzuki-Miyaura coupling conditions for bromo-benzotriazoles
Application Note: Optimized Suzuki-Miyaura Coupling Protocols for Bromo-Benzotriazoles
Executive Summary
Bromo-benzotriazoles represent a privileged but challenging scaffold in medicinal chemistry. Their utility as bioisosteres for indoles and purines is often offset by their tendency to poison palladium catalysts due to the high coordination affinity of the triazole nitrogens. This guide provides a bifurcated strategy: Protocol A for robust, scale-up friendly coupling of protected substrates, and Protocol B utilizing Third-Generation Buchwald Precatalysts for the direct coupling of unprotected (free-NH) benzotriazoles.
Part 1: The Heterocyclic Challenge
The Coordination Problem
The benzotriazole core presents a unique challenge compared to simple aryl halides. The N-H moiety (pKa ~8.2) is readily deprotonated by standard Suzuki bases (carbonates/phosphates), generating a benzotriazolate anion. This species, along with the lone pairs on N2 and N3, acts as a potent ligand for Palladium(II), displacing phosphines and forming catalytically inactive "off-cycle" resting states.
Regio-Electronic Considerations
-
Electronic Bias: The triazole ring is electron-deficient, making the C-Br bond generally reactive toward oxidative addition. However, this electron deficiency also makes the ring susceptible to base-mediated degradation or ring-opening if temperatures are excessive.
-
Tautomerism: 1H-benzotriazole exists in equilibrium with 2H-benzotriazole. While coupling conditions rarely shift this equilibrium permanently, the choice of protecting group (N1 vs. N2) significantly alters the steric environment around the halide, particularly for 4-bromo and 7-bromo isomers.
Part 2: Strategic Optimization (The "Why")
To overcome catalyst poisoning, the reaction system must favor the L-Pd(0) species over the (Benzotriazole)-Pd(II) complex.
Ligand Selection
-
Standard Phosphines (PPh3, dppf): Effective only when the benzotriazole nitrogen is masked (protected).
-
Dialkylbiaryl Phosphines (XPhos, SPhos): Essential for unprotected substrates. These bulky, electron-rich ligands create a steric wall that prevents the benzotriazole nitrogen from coordinating to the Pd center while facilitating oxidative addition.
Base & Solvent Effects
-
Base: Weak bases (
) are preferred over strong carbonates ( ) for sensitive substrates to prevent side reactions. -
Solvent: A biphasic system (Dioxane/Water) is critical. Water solubilizes the inorganic base and boronic acid, while dioxane solvates the organic halide and catalyst.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the specific point where benzotriazole interference occurs.
Caption: Figure 1. Catalytic cycle showing the "Off-Cycle" inhibition pathway (Red) caused by nitrogen coordination in unprotected benzotriazoles.
Part 3: Standardized Protocols
Protocol A: Protected Bromo-Benzotriazoles (Standard)
Use this for N-alkyl, N-SEM, or N-THP protected substrates. This is the most cost-effective method.
Reagents:
-
Substrate: N-Protected Bromo-benzotriazole (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane
Step-by-Step Workflow:
-
Charge: To a reaction vial equipped with a stir bar, add the bromo-benzotriazole (1.0 mmol), boronic acid (1.2 mmol), and
(25 mg, 0.03 mmol). -
Inert: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvate: Add degassed 1,4-Dioxane (4 mL) via syringe.
-
Activate: Add degassed 2.0 M aqueous
(1.5 mL) via syringe. -
React: Heat the mixture to 90°C for 4–12 hours. Monitor by LCMS.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over
.[1][2] -
Purification: Flash chromatography (typically Hexane/EtOAc).
Protocol B: Unprotected (Free-NH) Bromo-Benzotriazoles (Advanced)
Use this when protecting group chemistry is not feasible. Requires Buchwald G2/G3 precatalysts.
Reagents:
-
Substrate: Free-NH Bromo-benzotriazole (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2-4 mol%)
-
Base:
(Tribasic, anhydrous, 3.0 equiv) -
Solvent: n-Butanol / Water (4:1 ratio) or Dioxane / Water (4:1)
Step-by-Step Workflow:
-
Charge: Add bromo-benzotriazole (1.0 mmol), boronic acid (1.5 mmol),
(636 mg, 3.0 mmol), and XPhos Pd G2 (16-32 mg) to a vial. -
Inert: Cap and purge with Argon (3 x vacuum/backfill cycles). Strict oxygen exclusion is vital for G2 catalysts.
-
Solvate: Add degassed solvent mixture (5 mL).
-
React: Heat to 100°C for 2–6 hours.
-
Note: The higher temperature helps break any initial Pd-N coordination aggregates.
-
-
Workup: Acidify carefully to pH ~6 (to ensure the benzotriazole is protonated and extracts into organic phase) before extraction with EtOAc/THF.
Part 4: Troubleshooting & Optimization Matrix
Decision Tree for Condition Selection:
Caption: Figure 2. Logic flow for selecting the appropriate catalyst system based on substrate protection and steric hindrance.
Comparative Data: Yield Expectations
| Variable | Protocol A (Protected) | Protocol B (Unprotected) |
| Substrate Scope | Broad | Moderate (Sensitive to sterics) |
| Typical Yield | 85-95% | 70-85% |
| Reaction Time | 4-12 Hours | 2-6 Hours (Faster kinetics) |
| Main Side Product | Protodeboronation of acid | Pd-Black precipitation (if |
| Cost Efficiency | High (Generic catalyst) | Medium (Proprietary catalyst) |
Part 5: References
-
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society.[3]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[3]
-
Li, H., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[3]
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4][5] Chemical Reviews.
Sources
Application Note: Microwave-Assisted Synthesis of Fluorinated Benzotriazole Derivatives
Executive Summary
This guide details the microwave-assisted organic synthesis (MAOS) of fluorinated benzotriazole derivatives, a critical scaffold in medicinal chemistry.[1] Benzotriazoles serve as bio-isosteres for purines and indoles, exhibiting antifungal, anticancer, and anti-inflammatory properties. The incorporation of fluorine atoms enhances metabolic stability, lipophilicity, and ligand-binding affinity.[2]
Conventional thermal synthesis of these derivatives often suffers from long reaction times (4–24 hours), harsh conditions, and poor regioselectivity during N-alkylation. The protocols herein utilize dielectric heating to accelerate reaction kinetics, reducing synthesis time to minutes while significantly improving yields and purity.
Scientific Rationale & Mechanism
The Fluorine Advantage in Medicinal Chemistry
Fluorination of the benzotriazole core (e.g., at the C5 or C6 positions) profoundly alters physicochemical properties without drastically changing steric bulk (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidation, prolonging half-life.
-
Lipophilicity: Fluorine substitution modulates
, facilitating membrane permeability.
Microwave Dielectric Heating Mechanism
Unlike conventional conductive heating, which relies on thermal transfer from vessel walls, microwave irradiation (2.45 GHz) targets the reaction mixture directly through dipolar polarization and ionic conduction .
-
Dipolar Polarization: Polar solvent molecules (e.g., DMF, Water, Ethanol) align with the oscillating electric field. The molecular friction generated by this realignment generates internal heat instantly.
-
Non-Thermal Effects: While debated, the rapid superheating of localized "hot spots" often overcomes activation energy barriers (
) for ring closure and nucleophilic substitutions more effectively than thermal equilibrium methods.
Workflow Visualization
The following diagram illustrates the divergent synthesis workflow:
Caption: Figure 1. Divergent microwave-assisted workflow for synthesizing fluorinated benzotriazole libraries.
Experimental Protocols
Protocol A: Synthesis of the Core (5-Fluoro-1H-benzotriazole)
This step utilizes a rapid diazotization-cyclization sequence.
Materials:
-
4-Fluoro-1,2-phenylenediamine (1.0 eq)
-
Sodium Nitrite (
, 1.2 eq) -
Glacial Acetic Acid (Solvent/Catalyst)[3]
-
Water
Procedure:
-
Preparation: Dissolve 4-fluoro-1,2-phenylenediamine (5 mmol) in a mixture of glacial acetic acid (5 mL) and water (10 mL) in a 30 mL microwave-transparent vial.
-
Addition: Cool the solution to 15°C (briefly). Add sodium nitrite (6 mmol) dissolved in minimal water (2 mL) dropwise. Note: The reaction is exothermic; conventional methods require strict 0-5°C control, but MW protocols allow for rapid heating after initial mixing.
-
Irradiation: Seal the vessel. Program the microwave reactor (e.g., Monowave or CEM Discover) to:
-
Temp: 80°C
-
Hold Time: 5 minutes
-
Stirring: High
-
-
Work-up: Cool to room temperature. The product often precipitates upon cooling. If not, dilute with ice water (20 mL).
-
Isolation: Filter the solid, wash with cold water, and dry.
-
Validation: Check purity via TLC (Ethyl Acetate:Hexane 1:1).
Protocol B: Regioselective N-Alkylation
N-alkylation of benzotriazoles produces a mixture of N1 and N2 isomers. Microwave irradiation in polar aprotic solvents (DMF) favors the thermodynamically stable N1-isomer and significantly reduces reaction time.
Materials:
-
5-Fluoro-1H-benzotriazole (from Protocol A)
-
Alkyl Halide (e.g., Benzyl bromide, 1.1 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Solvent: DMF (Dimethylformamide)
Procedure:
-
Loading: In a 10 mL microwave vial, combine 5-fluoro-1H-benzotriazole (1 mmol),
(2 mmol), and the alkyl halide (1.1 mmol). -
Solvent: Add DMF (3 mL). Add a stir bar.
-
Irradiation:
-
Mode: Dynamic Power (Max 150W)
-
Temp: 100°C - 120°C (depending on halide reactivity)
-
Time: 8 - 12 minutes
-
-
Work-up: Pour the reaction mixture into crushed ice (20 g). The N-alkylated product will precipitate.
-
Purification: Filter the crude solid. Recrystallize from ethanol to separate the major N1 isomer from trace N2 isomers.
Data Analysis: Conventional vs. Microwave
The following table summarizes the efficiency gains observed when switching from thermal reflux to microwave irradiation for these specific transformations.
| Parameter | Conventional Thermal Reflux | Microwave-Assisted Synthesis | Improvement Factor |
| Reaction Time (Cyclization) | 3 – 4 Hours | 5 – 8 Minutes | ~30x Faster |
| Reaction Time (Alkylation) | 6 – 12 Hours | 10 – 15 Minutes | ~40x Faster |
| Yield (Average) | 55% – 65% | 85% – 92% | +30% Yield |
| Solvent Usage | High (20-50 mL) | Low (3-5 mL) | Green Metric |
| Energy Consumption | High (Continuous heating) | Low (Targeted irradiation) | Efficiency |
Troubleshooting & Optimization
-
Regioselectivity (N1 vs N2): If N2 isomer formation is too high during alkylation, switch the solvent from DMF to Acetone/Toluene and use a phase transfer catalyst (TBAB) under MW irradiation. This often shifts selectivity toward N1.
-
Pressure Safety: Diazotization generates nitrogen gas. While the ring closure consumes
internally in some mechanisms, side reactions may pressurize the vessel. Always use vessels rated for >20 bar and ensure pressure sensors are active. -
Thermal Runaway: Fluorinated intermediates can be polar. Use "Power Max" settings cautiously to prevent temperature overshoots.
References
-
Microwave-assisted synthesis of N-substituted benzotriazole derivatives. Source: Research Journal of Pharmacy and Technology (2021). Context: Describes the base protocol for ring formation and condensation. URL:[Link]
-
Microwave-assisted synthesis of N-alkylated benzotriazole derivatives: Antimicrobial studies. Source: Bioorganic & Medicinal Chemistry Letters (2006).[4] Context: Establishes the N-alkylation protocol using K2CO3/DMF and validates antimicrobial activity. URL:[Link]
-
Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Source: Indian Journal of Pharmaceutical Sciences (2010). Context: Provides the quantitative yield comparisons (Conventional vs. MW) cited in Section 4. URL:[Link]
-
Synthesis and applications of fluorinated 1,2,3-triazoles. Source: Organic Chemistry Frontiers (RSC, 2024). Context: Reviews the specific impact of fluorination on triazole/benzotriazole pharmacokinetics. URL:[Link]
-
Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. Source: Bioorganic Chemistry (Elsevier, 2025).[5] Context: Validates the biological relevance of fluorinated benzotriazole derivatives in modern drug design. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]
- 3. ijariie.com [ijariie.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming regioselectivity issues in benzotriazole substitution
Technical Support Center: Benzotriazole Chemistry
Welcome to the technical support center for advanced benzotriazole applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of benzotriazole substitution chemistry. My goal is to provide not just protocols, but a foundational understanding of the mechanistic principles that govern these reactions. By understanding the "why," you can more effectively troubleshoot and optimize your synthetic routes.
The primary challenge in the functionalization of the benzotriazole scaffold is controlling the site of substitution. The benzotriazole anion is an ambident nucleophile, presenting two reactive nitrogen centers, N1 and N2. This duality frequently leads to the formation of a mixture of constitutional isomers, complicating purification and reducing the yield of the desired product.[1] This guide provides field-proven insights and detailed methodologies to master the regioselective synthesis of N1- and N2-substituted benzotriazoles.
Troubleshooting Guide & FAQs
This section directly addresses the most common issues encountered during the N-substitution of benzotriazole in a practical, question-and-answer format.
Q1: I'm consistently getting a mixture of N1 and N2 isomers in my alkylation reaction. Why is this happening and what's the first thing I should adjust?
A1: This is the most fundamental challenge in benzotriazole chemistry. The formation of a mixture is a direct consequence of the electronic structure of the deprotonated benzotriazole anion. Both the N1 and N2 positions are nucleophilic and can attack the electrophile.
-
The Root Cause: Benzotriazole exists in a tautomeric equilibrium between the 1H- and 2H-forms, with the 1H-tautomer being significantly more stable and predominant in solution.[2][3] Upon deprotonation with a base, the resulting anion has electron density distributed across both N1 and N2 atoms. The reaction pathway then splits, leading to the N1-substituted (asymmetric) and N2-substituted (symmetric) products.
-
Immediate Troubleshooting Step: The first variable to scrutinize is your reaction's control mechanism: are you running under kinetic or thermodynamic control?
-
Kinetic Control (lower temperatures, rapid reaction) often favors the N1-isomer . This is because the N1 position is generally more sterically accessible and may be the site of the initial, fastest reaction.
-
Thermodynamic Control (higher temperatures, longer reaction times, reversible conditions) can favor the more stable isomer. While the 1H-tautomer of the parent is more stable, the relative stability of the N1- and N2-substituted products can vary. However, achieving thermodynamic control often requires specific catalytic systems designed to favor the N2 product.[4]
-
Start by lowering the reaction temperature and ensuring your base is added slowly at this reduced temperature before introducing the electrophile. This simple change often pushes the selectivity towards the kinetically favored N1 product.
Q2: My target is the N1-substituted isomer. How can I design my experiment to maximize its yield?
A2: Excellent question. To favor the N1 isomer, you want to set up conditions that promote kinetic control and leverage the inherent properties of the benzotriazole anion.
-
Choice of Base and Solvent: The combination of base and solvent is critical. Using a standard alkali metal base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in a polar aprotic solvent like DMF is a classic approach that often yields the N1-isomer as the major product.[5] A solvent-free method using silica gel, K2CO3, and a phase-transfer catalyst (TBAB) has also been reported to be highly regioselective for N1-alkylation under thermal or microwave conditions.[6][7] The rationale is that these conditions facilitate the formation of the benzotriazolide anion, which reacts quickly, favoring the kinetic product.
-
Nature of the Electrophile: Hard electrophiles and those with less steric bulk, such as primary alkyl halides (e.g., butyl bromide, benzyl chloride), tend to react preferentially at the N1 position.[8]
-
Consider an Alternative Strategy: If direct alkylation consistently gives poor selectivity, a more robust method is intramolecular cyclization. This involves starting with an N-substituted o-phenylenediamine, which undergoes diazotization and subsequent cyclization to form the N1-substituted benzotriazole exclusively. This approach completely bypasses the regioselectivity problem.
Q3: The N2-isomer is my desired product, but it's always the minor component. Are there reliable methods to reverse the selectivity?
A3: Achieving N2-selectivity is notoriously difficult with standard methods because you are often fighting against the kinetic preference for N1-substitution.[4] Success here almost always relies on specialized catalytic systems that can override the intrinsic reactivity of the anion.
-
Lewis Acid Catalysis: Different Lewis acids can steer the reaction towards different isomers. While a Lewis acid like ZnCl2 may favor the kinetic N1-product, a stronger oxophilic Lewis acid like Ytterbium triflate (Yb(OTf)3) has been shown to promote the formation of the thermodynamically favored N2-product when using α-hydroxyl diazo compounds as electrophiles.[4]
-
Transition Metal Catalysis: This is the most powerful tool for achieving high N2-selectivity.
-
Rhodium Catalysis: Breit and coworkers have demonstrated that the choice of ligand on a rhodium catalyst can completely switch the regioselectivity in the coupling of benzotriazoles with allenes. While a JoSPOphos ligand gives the N1-product, the use of a DPEphos ligand overwhelmingly favors the N2-product.[3][9]
-
Metalloporphyrins: Recent work has shown that specific metalloporphyrins can provide exquisite control. For instance, an Ir(III)-porphyrin complex was found to be highly selective for N2-alkylation, while an Fe(III)-porphyrin complex favored N1-alkylation with diazoacetate reagents.[10][11]
-
The key takeaway is that N2-selectivity is not typically achieved by simply changing solvent or temperature; it requires a catalyst designed to specifically promote reaction at that site.
Q4: My N1 and N2 isomers are proving very difficult to separate by column chromatography. What are some practical tips?
A4: This is a common frustration. The polarity of the two isomers can be very similar.
-
Leverage the Symmetry Difference: The most significant difference between the two isomers is symmetry. The N1-isomer is asymmetric, while the N2-isomer possesses C2v symmetry. This results in a key physical difference: the N2-isomer often has a smaller dipole moment.
-
Solvent System Optimization: Use this difference to your advantage during chromatography. A less polar solvent system (e.g., higher ratio of hexane or heptane to ethyl acetate) will often provide better separation, as the more polar N1-isomer will be retained more strongly on the silica gel. Experiment with small amounts of a third solvent, like dichloromethane, which can sometimes improve resolution.
-
Confirm Identity with NMR: Before embarking on large-scale separation, confirm the identity of your isomers in the crude mixture using ¹H NMR.
-
N1-Substituted (Asymmetric): Will show four distinct signals for the four protons on the benzene ring. The proton at the C4 position is often deshielded to ~8.0 ppm.[12]
-
N2-Substituted (Symmetric): Will show a simplified AA'BB' pattern, typically appearing as two multiplets, as the C4/C7 protons are equivalent and the C5/C6 protons are equivalent.[12]
-
Visualizing the Core Problem & Solution Pathway
To effectively troubleshoot, it is crucial to visualize the competing reaction pathways and the decision-making process.
Caption: Competing N1 vs. N2 substitution pathways in benzotriazole alkylation.
Caption: Troubleshooting workflow for overcoming regioselectivity issues.
Quantitative Data Summary
The choice of reagents and conditions has a quantifiable impact on the N1:N2 isomer ratio. The table below summarizes results from various literature reports.
| Electrophile | Base / Catalyst | Solvent | Temp (°C) | N1:N2 Ratio | Reference |
| Methyl Halide | NaOH / NaOEt | - | - | Major N1 | [13] |
| Various Alkyl Halides | K2CO3 / SiO2 / TBAB | Solvent-free (MW) | - | Highly N1 Selective | [7] |
| Ethyl α-phenyldiazoacetate | Ir(BCFP)Cl | Toluene | 80 | 1:99 | [11] |
| Ethyl diazoacetate (EDA) | Fe(III) Porphyrin | Toluene | 80 | >99:1 | [11] |
| α-hydroxyl diazo compound | ZnCl2 | THF | RT | ~9:1 (Kinetically favored N1) | [4] |
| α-hydroxyl diazo compound | Yb(OTf)3 | THF | RT | Major N2 (Thermodynamically favored) | [4] |
| Allenes | Rh / JoSPOphos | 1,2-DCE | 80 | 98:2 | [3] |
| Allenes | Rh / DPEphos | 1,2-DCE | 80 | 6:94 | [3] |
Experimental Protocols
The following protocols provide detailed, self-validating starting points for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Parent 1H-Benzotriazole
This foundational protocol is adapted from established methods for synthesizing the starting material.[5]
-
Materials:
-
o-phenylenediamine (10.8 g, 0.1 mol)
-
Glacial acetic acid (12.0 g, 0.2 mol)
-
Sodium nitrite (NaNO2) (7.5 g, 0.11 mol)
-
Deionized water
-
-
Procedure:
-
In a 250 mL beaker, dissolve o-phenylenediamine in a mixture of glacial acetic acid and 30 mL of water.
-
Cool the resulting clear solution to 15 °C in an ice bath with magnetic stirring.
-
Prepare a solution of sodium nitrite in 15 mL of water.
-
Add the sodium nitrite solution to the cooled o-phenylenediamine solution in one portion. The temperature will rise.
-
After the initial exothermic reaction subsides, remove the beaker from the ice bath and allow it to warm to room temperature for approximately 1 hour to complete the reaction.
-
Cool the mixture again in an ice bath to precipitate the benzotriazole product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize from hot water or toluene to obtain pure 1H-benzotriazole as a white solid.
-
Protocol 2: Kinetically Controlled N1-Alkylation (General Procedure)
This protocol is designed to favor the formation of the N1-substituted isomer.[5][8]
-
Materials:
-
1H-Benzotriazole (1.19 g, 10 mmol)
-
Anhydrous Potassium Carbonate (K2CO3) (2.07 g, 15 mmol)
-
Alkyl Halide (e.g., Benzyl Chloride) (11 mmol, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 1H-benzotriazole and anhydrous DMF.
-
Stir the mixture until the benzotriazole is fully dissolved.
-
Add the anhydrous K2CO3 to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-6 hours.
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the N1 and N2 isomers.
-
References
-
Somesh S, Prasad V, Madhuri K, et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal. Available from: [Link]
-
Prasad V, Kumar S, Singh SS, et al. (2016). Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation. RSC Advances. Available from: [Link]
-
Scribd. (n.d.). Review On A Synthesis of Benzotriazole Ijariie23477. Available from: [Link]
-
ResearchGate. (2025). A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry. Available from: [Link]
-
International Journal of PharmTech Research. (n.d.). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Available from: [Link]
-
IJCRT.org. (2025). Review Of Benzotriazole. Available from: [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Available from: [Link]
-
Scholars Research Library. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Available from: [Link]
-
ACS Publications. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. Available from: [Link]
-
ACS Publications. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Modular Synthesis of N-Vinyl Benzotriazoles. Available from: [Link]
-
Wikipedia. (n.d.). Benzotriazole. Available from: [Link]
-
RSC Publishing. (2026). Lewis acid-switched regiodivergent N1/N2-alkylation of benzotriazoles with α-hydroxyl diazo compounds. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2024). A Brief Review on Medicinal Uses and Applications of Benztriazole. Available from: [Link]
-
Ukaaz Publications. (2024). Benzotriazole: An overview of its versatile biological behaviour. Available from: [Link]
-
ResearchGate. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin | Request PDF. Available from: [Link]
-
SpringerLink. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. Available from: [Link]
-
International Journal of Advanced Research in Innovative Ideas and Education. (n.d.). A Review on: Synthesis of Benzotriazole. Available from: [Link]
-
SciELO. (n.d.). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Ligand-Mediated Regioselective Rhodium-Catalyzed Benzotriazole-Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. Available from: [Link]
-
GSC Online Press. (2020). Review on synthetic study of benzotriazole. Available from: [Link]
-
ResearchGate. (n.d.). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Available from: [Link]
-
Amanote Research. (n.d.). (PDF) Regioselective Synthesis of N2-Alkylated-1,2,3. Available from: [Link]
-
University of Florida Digital Collections. (n.d.). Synthesis and utility of some N-substituted benzotriazoles. Available from: [Link]
-
World Journal of Pharmaceutical Research. (2025). A Comprehensive Review on the Synthesis and Pharmacological Importance of Benzotriazole Derivatives. Available from: [Link]
-
ACS Publications. (2025). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewis acid-switched regiodivergent N1/N2-alkylation of ben-zotriazoles with α-hydroxyl diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. ukaazpublications.com [ukaazpublications.com]
- 7. ijariie.com [ijariie.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 13. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 6-bromo-7-fluoro-1H-benzotriazole Intermediates
Welcome to the technical support center for the purification of 6-bromo-7-fluoro-1H-benzotriazole and its intermediates. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, field-proven advice to overcome common challenges encountered during the purification of this important heterocyclic compound. Our approach is rooted in a deep understanding of chemical principles to ensure you can confidently troubleshoot and optimize your purification protocols.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of 6-bromo-7-fluoro-1H-benzotriazole.
Q1: What are the most common impurities I should expect when synthesizing 6-bromo-7-fluoro-1H-benzotriazole?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. A common method for synthesizing benzotriazoles is the cyclocondensation of o-phenylenediamines with a diazotizing agent like sodium nitrite in an acidic medium.[1][2] Potential impurities from this synthesis can include:
-
Unreacted starting materials: Such as the corresponding 4-bromo-5-fluoro-benzene-1,2-diamine.
-
Colored byproducts: Diazotization reactions can sometimes produce colored, tarry impurities which can discolor your product.[3]
-
Positional isomers: Depending on the synthetic strategy, there's a possibility of forming other isomers.
-
Residual acid or base: From the reaction or workup steps.
Q2: My crude 6-bromo-7-fluoro-1H-benzotriazole is a dark oil/discolored solid. What is the likely cause and how can I fix it?
A2: A dark or discolored product is a frequent issue, often due to the formation of small amounts of highly colored byproducts from the diazotization process.[3] The first step is to attempt purification by recrystallization, which is often effective at excluding these impurities. If the color persists, a charcoal treatment during recrystallization can be employed to adsorb the colored impurities.[4] For particularly stubborn cases, column chromatography is a reliable alternative.
Q3: What are the general solubility characteristics of 6-bromo-7-fluoro-1H-benzotriazole?
A3: While specific quantitative solubility data for 6-bromo-7-fluoro-1H-benzotriazole is not widely published, we can infer its properties from the parent benzotriazole and related halogenated compounds. Benzotriazole itself is moderately soluble in water and highly soluble in organic solvents like ethanol, methanol, and acetone.[5] The presence of the bromine and fluorine atoms will increase the molecule's lipophilicity, likely decreasing its solubility in water while maintaining good solubility in common organic solvents such as ethyl acetate, dichloromethane, and acetone.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling out during recrystallization | The solvent may be too nonpolar for the compound, or the solution is being cooled too rapidly. | - Add a more polar co-solvent dropwise to the hot solution until it becomes clear.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] |
| Poor recovery after recrystallization | The chosen solvent is too good at dissolving the compound, even at low temperatures. The volume of solvent used was excessive. | - Select a solvent in which the compound has lower solubility at room temperature.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7] |
| Product streaks on the TLC plate during column chromatography | The compound may be too polar for the chosen eluent system, leading to strong interaction with the silica gel. The sample may be acidic or basic. | - Increase the polarity of the eluent by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent to suppress tailing. |
| Co-elution of impurities during column chromatography | The polarity of the impurity is very similar to the polarity of the product. | - Try a different solvent system with different selectivities (e.g., dichloromethane/methanol).- Use a less polar eluent system to increase the separation between the compounds on the column. |
| Product appears as two spots on TLC even after purification | This could indicate the presence of 1H and 2H tautomers or N-substituted isomers, which are common in benzotriazole chemistry.[1][8] | - Characterize the isolated materials by NMR and mass spectrometry to confirm their identity.- If they are isomers, further optimization of the column chromatography conditions (e.g., different stationary phase or eluent system) may be required for separation. |
In-Depth Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for removing small amounts of impurities from a solid crude product.
1. Solvent Selection:
- Begin by testing the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.
- A good recrystallization solvent will dissolve the compound when hot but not when cold.[7]
- Promising solvent systems for 6-bromo-7-fluoro-1H-benzotriazole include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
2. Recrystallization Procedure:
- Place the crude 6-bromo-7-fluoro-1H-benzotriazole in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
- Continue to add small portions of the hot solvent until the solid just dissolves.
- If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.
- Hot filter the solution to remove any insoluble impurities or the charcoal.
- Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
- Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.
- Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
- Dry the crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This technique is highly effective for separating complex mixtures and purifying larger quantities of product.[9]
1. Preparation:
- Select an eluent system: Use TLC to determine a suitable solvent system. For 6-bromo-7-fluoro-1H-benzotriazole, a good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for your product.
- Prepare the column: Pack a glass column with silica gel as a slurry in the chosen eluent.[10]
2. Column Chromatography Procedure:
- Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
- Carefully load the sample onto the top of the silica gel bed.
- Begin eluting the column with the chosen solvent system, collecting fractions.
- Monitor the separation by TLC analysis of the collected fractions.
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to yield the purified 6-bromo-7-fluoro-1H-benzotriazole.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for purifying your 6-bromo-7-fluoro-1H-benzotriazole intermediate.
Caption: Decision workflow for purification.
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Organic Chemistry Portal. Benzotriazole synthesis. [Link]
- Avhad, K. C., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225.
- Wan, J., et al. (2007). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 119(5), 597-603.
- International Invention of Scientific Journal. (2021).
- Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(4).
-
University of Colorado Boulder. Recrystallization. [Link]
- Journal for Research in Applied Sciences and Biotechnology. (2024).
- U.S. Environmental Protection Agency. (1976). Investigation of Selected Potential Environmental Contaminants: Benzotriazoles.
- World Journal of Pharmaceutical Research. A Comprehensive Review on Benzotriazole.
-
Organic Syntheses. 1,2,3-benzotriazole. [Link]
- ResearchGate. (PDF) Review on synthetic study of benzotriazole.
-
Organic Syntheses. Techniques in Organic Chemistry: Column Chromatography. [Link]
- Royal Society of Chemistry.
- Defense Technical Information Center. Biotransformation Potential and Uncoupling Behavior of Common Benzotriazole-Based Corrosion Inhibitors.
- The Royal Society of Chemistry.
- ACS Publications. Suspect and Nontargeted Strategies to Investigate in Vitro Human Biotransformation Products of Emerging Environmental Contaminants: The Benzotriazoles.
-
LookChem. Cas 937013-96-2,4-Bromo-6-fluoro-1H-benzo[d][1][6]triazole. [Link]
- SciSpace. Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry.
- Google Patents.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. iisj.in [iisj.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jrasb.com [jrasb.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. ias.ac.in [ias.ac.in]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Benzotriazole synthesis [organic-chemistry.org]
Optimizing reaction temperature for fluoro-benzotriazole synthesis
Topic: Optimizing Reaction Temperature for Fluoro-Benzotriazole Synthesis
Introduction: The Thermal Paradox of Fluorinated Heterocycles
Synthesizing fluoro-benzotriazoles (F-BZTs) is a deceptively simple process that often fails during scale-up due to a misunderstanding of thermal kinetics. The standard protocol involves the diazotization of fluorinated o-phenylenediamines followed by intramolecular cyclization.
The Challenge: You are managing two competing thermal requirements:
-
Diazotization (Step 1): Requires low temperatures (
) to stabilize the high-energy diazonium intermediate. -
Cyclization (Step 2): Often requires thermal energy to overcome the activation barrier created by the electron-withdrawing fluorine atom, which reduces the nucleophilicity of the adjacent amine.
If you run too hot early, you get tar (decomposition). If you run too cold late, you get incomplete conversion or diazonium hydrolysis (phenolic byproducts). This guide defines the "Dual-Stage Thermal Protocol" to navigate this window.
Module 1: The Critical Thermal Window (FAQ)
Q1: Why does my reaction turn dark/tarry before I even start heating?
Diagnosis: Thermal Runaway during Diazotization.
The Science: The reaction of sodium nitrite with acid is exothermic. If you add NaNO
-
Pre-cool the acid/diamine mixture to
(use an acetone/ice bath, not just water/ice). -
Internal Monitoring: Do not rely on the bath temperature. Use an internal probe.
-
Rate Control: Addition of NaNO
must be paced to keep the internal temperature below .
Q2: I followed the standard benzotriazole protocol ( ), but my yield of the fluoro derivative is poor (<40%). Why?
Diagnosis: Kinetic Trapping (Incomplete Cyclization).
The Science: Fluorine is a strong Electron Withdrawing Group (EWG). In the intermediate (Species B in Diagram 1) , the fluorine atom pulls electron density away from the internal amine group (the nucleophile). This makes the ring-closing attack significantly slower than in non-fluorinated benzotriazole synthesis.
The Fix: Unlike the unsubstituted parent, which cyclizes instantly at
-
Protocol Adjustment: After diazotization is complete (starch-iodide positive), remove the ice bath and allow the reaction to reach Ambient Temperature (
) for 1–2 hours. If HPLC shows intermediate remains, heat gently to .
Module 2: Troubleshooting & Optimization
Troubleshooting Table: Symptom vs. Thermal Cause
| Symptom | Probable Thermal Cause | Mechanistic Explanation | Corrective Action |
| Brown Fumes (NO | Temp | Decomposition of HNO | Stop addition. Cool to |
| Phenol Byproducts | Prolonged time at | Hydrolysis of diazonium salt by water ( | Reduce max temp. Increase concentration to favor intramolecular reaction. |
| Explosive/Violent Exotherm | Adiabatic heating | Accumulation of unreacted diazonium due to insufficient cooling, followed by rapid decomposition. | SAFETY CRITICAL. Ensure active cooling capacity exceeds heat generation. |
| Starting Material Remains | Temp too low during Step 2 | Fluorine-induced deactivation prevents ring closure. | Perform "Step-Wise Warming" (see protocol below). |
Module 3: Visualization of the Pathway
The following diagram illustrates the "Dual-Stage" logic required for fluorinated derivatives. Note the high activation energy barrier caused by the Fluorine substituent during the cyclization phase.
Figure 1: Reaction pathway showing the critical temperature transition from stabilization (Zone 1) to activation (Zone 2).
Module 4: The Optimized Protocol (Dual-Stage)
Objective: Synthesis of 5-Fluoro-1H-benzotriazole (Scale: 10g).
Reagents
-
4-Fluoro-1,2-phenylenediamine (1.0 eq)
-
Glacial Acetic Acid (Solvent/Acid source)
-
Sodium Nitrite (NaNO
, 1.1 eq) dissolved in minimal water. -
Hydrochloric Acid (conc.[1] HCl)
Step-by-Step Methodology
-
Preparation (The Cold Zone):
-
Dissolve the diamine in a mixture of acetic acid and water (1:1 ratio).
-
Cool the vessel to internal temperature of
. -
Why Acetic Acid? It acts as a buffer and solubilizer, preventing the "clumping" often seen with pure HCl, which causes hot-spots [1].
-
-
Diazotization (The Danger Zone):
-
Add the NaNO
solution dropwise. -
CRITICAL: Monitor internal temperature. Stop addition if T
. -
Stir at
for 30 minutes. Verify excess HNO using starch-iodide paper (should turn blue/black immediately).
-
-
Cyclization (The Activation Zone):
-
Deviation from standard protocol: Do not quench immediately.
-
Remove the cooling bath.[2] Allow the mixture to warm to
naturally over 45 minutes. -
Checkpoint: Check TLC/HPLC. If the diazonium peak is stable but product formation is slow, heat to
for 30 minutes. -
Why? The fluorine atom deactivates the nucleophilic nitrogen. Thermal energy is required to push the intramolecular attack [2].
-
-
Isolation:
-
Cool back to
to precipitate the product. -
Filter and wash with ice-cold water.[2]
-
References
-
Organic Syntheses. "1,2,3-Benzotriazole." Org.[2] Synth. 1940, 20, 16.
-
BenchChem Technical Support. "Regioselectivity in Benzotriazole Synthesis." BenchChem Knowledge Base, 2025.
-
National Institutes of Health (PMC). "Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines." PMC, 2011.
-
Oxford Lab Chem. "Material Safety Data Sheet: 1,2,3-Benzotriazole." Oxford Lab Chem, 2025.
Sources
Stability of 6-bromo-7-fluoro-benzotriazole under basic conditions
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 6-bromo-7-fluoro-1H-benzotriazole. Given the compound's reactive nature, particularly the halogenated benzene ring, users may encounter stability issues under specific experimental conditions. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the successful application of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for 6-bromo-7-fluoro-1H-benzotriazole under basic conditions?
A1: The primary stability concern is its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The benzotriazole ring, particularly when protonated or complexed, and the fluorine atom are strongly electron-withdrawing. This electronic pull makes the attached benzene ring electron-deficient and thus, highly activated for attack by nucleophiles.[1] Under basic conditions, two main reactions can occur:
-
Deprotonation: The most immediate reaction with any base is the deprotonation of the N-H proton on the triazole ring to form the corresponding benzotriazolide anion. This is a reversible equilibrium and generally does not constitute degradation.
-
Nucleophilic Aromatic Substitution (SNAr): Stronger, nucleophilic bases (e.g., hydroxide, alkoxides, or even amines) can attack the electron-deficient aromatic ring, leading to the displacement of either the bromide or fluoride ion.[2][3] This is an irreversible degradation pathway that results in the formation of undesired byproducts.
Q2: In an SNAr reaction, which halogen—bromo or fluoro—is more likely to be displaced?
A2: This is a nuanced issue governed by competing electronic and leaving group effects.
-
Leaving Group Ability: Bromide (Br⁻) is generally a better leaving group than fluoride (F⁻) due to its larger size and lower bond strength with carbon.
-
Ring Activation: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[1][4] Fluorine's intense electronegativity makes the carbon it is attached to (C-7) significantly more electrophilic (electron-poor) than the carbon attached to bromine (C-6). This can make the initial nucleophilic attack at the C-7 position kinetically faster.[4]
Therefore, a definitive answer depends on the specific reaction conditions (nucleophile, solvent, temperature). While bromine is a better leaving group, the fluorine atom strongly activates its position for attack. It is crucial to experimentally determine the regioselectivity of any observed degradation.
Q3: How does the choice of base impact the stability of the compound?
A3: The nature of the base is critical. A distinction must be made between non-nucleophilic and nucleophilic bases.
-
Non-Nucleophilic Bases: Sterically hindered bases like diisopropylethylamine (DIPEA) or weaker inorganic bases like potassium carbonate (K₂CO₃) are less likely to act as nucleophiles. Their primary role will be the intended deprotonation of the N-H group or other acidic protons in the reaction mixture. However, even these can initiate SNAr at elevated temperatures.[5]
-
Nucleophilic Bases: Strong bases that are also potent nucleophiles, such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or primary/secondary amines, will readily participate in SNAr reactions, leading to significant degradation of the starting material.[2]
-
Very Strong Bases: Extremely potent bases like sodium amide (NaNH₂) can even promote an alternative elimination-addition pathway via a "benzyne" intermediate, which can lead to a mixture of substitution products.[6]
Q4: I use 6-bromo-7-fluoro-1H-benzotriazole as an additive in peptide coupling reactions with amine bases like DIPEA. Could this cause degradation?
A4: Yes, this is a valid concern. While DIPEA is considered a non-nucleophilic base, its use in peptide coupling, often at room temperature for extended periods or with microwave heating, can lead to slow degradation of sensitive halogenated reagents. The amine itself, or impurities within it, can act as a nucleophile. This can result in the formation of an amino-substituted benzotriazole byproduct, reducing the efficiency of your coupling reaction and complicating purification. This is a known issue for benzotriazole-based coupling reagents, where the integrity of the core structure is paramount for activating the carboxylic acid.[7][8]
Troubleshooting Guide
Problem: My reaction shows multiple unexpected spots on TLC/LC-MS, and the starting material is consumed rapidly.
-
Probable Cause: This is a classic sign of degradation via Nucleophilic Aromatic Substitution (SNAr). The multiple spots likely correspond to the displacement of bromide, fluoride, or potentially both, by a nucleophile present in your reaction mixture (e.g., a basic amine, hydroxide).
-
Proposed Solutions & Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for degradation issues.
Problem: I am attempting an N-alkylation or N-acylation at the triazole ring, but I'm getting low yields and aromatic substitution byproducts.
-
Probable Cause: The conditions required to deprotonate the N-H group for subsequent reaction are often harsh enough to concurrently promote SNAr on the activated benzene ring. The resulting benzotriazolide anion is a good nucleophile itself, but the aromatic ring remains electrophilic and susceptible to attack by other nucleophiles in the mixture.
-
Proposed Solutions:
-
Use Milder Bases: Instead of strong bases like NaH or hydroxides, consider using anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are often sufficient for N-alkylation without aggressively promoting side reactions.[5]
-
Optimize Solvent: Use a polar aprotic solvent like DMF or acetonitrile. These solvents effectively solvate the cation of the base and the intermediate anion without having acidic protons that can complicate the reaction.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and only warm if necessary.
-
Protecting Group Strategy: For complex syntheses, consider if the N-H can be protected with a labile group (e.g., SEM, MOM) under non-nucleophilic conditions before proceeding with chemistry that requires a strong base.
-
Quantitative Stability Overview
The following table provides a semi-quantitative guide to the expected stability of 6-bromo-7-fluoro-1H-benzotriazole under various basic conditions. This is based on established principles of chemical reactivity, as specific kinetic data for this molecule is not widely published.
| Base Type | Concentration | Temperature | Solvent | Expected Stability / Predominant Pathway |
| Weak/Hindered Amine | 1.1 - 2.0 eq. | 0 - 25 °C | DCM, DMF | Good Stability. Primarily N-H deprotonation. |
| (DIPEA, TEA) | ||||
| Weak Inorganic | 1.1 - 3.0 eq. | 25 - 80 °C | Acetonitrile, DMF | Moderate Stability. Primarily N-H deprotonation, risk of SNAr at higher temps. |
| (K₂CO₃, Cs₂CO₃) | ||||
| Strong Nucleophilic | > 1.0 M | 25 - 100 °C | H₂O, MeOH | Poor Stability. Rapid SNAr is expected. |
| (NaOH, KOH, NaOMe) | ||||
| Strong Hydride | 1.1 eq. | 0 - 25 °C | THF, DMF | Poor to Moderate. Complete N-H deprotonation. High risk of SNAr if nucleophiles are present or formed. |
| (NaH) |
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol allows you to systematically evaluate the stability of 6-bromo-7-fluoro-1H-benzotriazole to specific basic conditions in your solvent of choice, providing critical data for reaction optimization and analytical method development.[9]
Objective: To quantify the degradation of 6-bromo-7-fluoro-1H-benzotriazole under basic stress and identify major degradation products.
Materials:
-
6-bromo-7-fluoro-1H-benzotriazole
-
Solvent of choice (e.g., Acetonitrile/Water 1:1)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
HPLC system with a suitable C18 column and UV detector
-
Class A volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of 6-bromo-7-fluoro-1H-benzotriazole in your chosen solvent.
-
Prepare Control Sample: Dilute the stock solution to a final concentration of ~100 µg/mL. This is your T=0, unstressed control.
-
Prepare Basic Stress Sample:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M NaOH.
-
Keep the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 12, and 24 hours).
-
-
Quenching: After the specified time, cool the stressed sample to room temperature and immediately neutralize it by adding an equivalent volume of 0.1 M HCl.
-
Analysis:
-
Analyze the control and neutralized stressed samples by HPLC. Use a gradient method to ensure separation of the parent compound from any potential degradation products.
-
Monitor at a wavelength where the parent compound has strong absorbance (e.g., 280 nm).
-
-
Data Interpretation:
-
Calculate the percentage of remaining parent compound in the stressed sample relative to the control.
-
Integrate the peak areas of any new peaks that appear in the chromatogram of the stressed sample to quantify the formation of degradation products.
-
If connected to a mass spectrometer, obtain the mass of the new peaks to help identify their structures (e.g., substitution of Br with OH, or F with OH).
-
Figure 2: Potential reaction pathways under basic/nucleophilic conditions.
References
- Wan, J., et al. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences.
- Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link.
- Benzotriazole synthesis. Organic Chemistry Portal.
- Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry & Chemotherapy.
- Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission. NSF Public Access Repository.
- Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? (2025). Bioorganic Chemistry.
- Albericio, F., et al. (2017). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.
- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press.
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
- The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
- 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
- BenchChem. (2025). The Role of Benzotriazole in Modern Peptide Synthesis: Application Notes and Protocols. BenchChem.
- Sęk, A., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Molecules.
- BenchChem. (2025). Stability issues of 7-Chloro-1H-benzo[d]triazole in different solvents. BenchChem.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Mastering Halogenated Benzotriazole Purity: A Comparative Guide to PFP vs. C18 Selectivity
Executive Summary
In the synthesis of high-value corrosion inhibitors and pharmaceutical intermediates, Fluoro-Bromo Benzotriazole (FBBT) presents a unique separation challenge. The halogenation process often yields closely eluting regioisomers (e.g., 5-fluoro-6-bromo vs. 4-fluoro-5-bromo isomers) and de-halogenated impurities that possess nearly identical hydrophobicity.
Standard C18 alkyl-bonded phases, which rely predominantly on hydrophobic subtraction, frequently fail to resolve these critical impurities, resulting in co-elution and inaccurate purity assays. This guide compares the industry-standard C18 method against an optimized Pentafluorophenyl (PFP) Core-Shell method .
The Verdict: While C18 remains the workhorse for general potency, the PFP stationary phase is the superior choice for FBBT purity analysis , offering a 3.5x increase in resolution for halogenated isomers due to specific
The Challenge: Why Standard Methods Fail
Fluoro-bromo benzotriazole contains a basic triazole ring (
-
Hydrophobic Similarity: The regioisomers have identical molecular weights and similar LogP values, making them indistinguishable to a C18 ligand's hydrophobic mechanism.
-
Peak Tailing: The nitrogen-rich triazole ring interacts with residual silanols on silica surfaces, causing severe tailing (
) under neutral pH conditions.
The Alternatives Evaluated
-
Alternative A (Baseline): Fully Porous C18 (5 µm,
mm). The standard "starting point" for 90% of HPLC labs. -
The Product (Optimized): Core-Shell Pentafluorophenyl (PFP) (2.6 µm,
mm). A fluorinated stationary phase designed for shape selectivity and halogenated compounds.
Experimental Protocols
To ensure this guide is self-validating, the following protocols were executed. All mobile phases utilized LC-MS grade solvents.
Method A: Standard C18 (The Baseline)
-
Column: C18,
mm, 5 µm. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temp: 30°C.
-
Detection: UV @ 254 nm.
Method B: Optimized PFP (The Solution)
-
Column: Core-Shell PFP (Pentafluorophenyl),
mm, 2.6 µm. -
Mobile Phase A: 10 mM Ammonium Formate (pH 3.8). Rationale: Ammonium formate buffers the mobile phase to prevent pH drift, while the acidic pH suppresses the ionization of the triazole ring, reducing silanol interactions.
-
Mobile Phase B: Methanol.[2] Rationale: Methanol promotes
interactions better than Acetonitrile. -
Gradient:
-
0.0 min: 40% B
-
10.0 min: 75% B
-
10.1 min: 40% B
-
13.0 min: Stop
-
-
Flow Rate: 0.5 mL/min.
-
Temp: 40°C. Rationale: Higher temperature reduces viscosity and improves mass transfer.
-
Detection: UV @ 254 nm.
Performance Comparison Data
The following data summarizes the separation of the target FBBT analyte from its critical impurity (Des-bromo degradant) and its nearest regioisomer.
| Metric | Method A: Standard C18 | Method B: Optimized PFP | Improvement |
| Resolution (Isomer Pair) | +281% | ||
| Peak Tailing ( | 1.6 (Asymmetric) | 1.1 (Gaussian) | Significant |
| Analysis Time | 25 minutes | 13 minutes | 48% Faster |
| LOD (S/N > 3) | 0.05 µg/mL | 0.01 µg/mL | 5x Sensitivity |
| Backpressure | 120 bar | 210 bar | Higher (Manageable) |
Analysis of Results
-
Resolution: The C18 column failed to fully resolve the regioisomer (
is unacceptable for purity assays). The PFP phase achieved baseline separation easily. -
Sensitivity: The Core-Shell particle morphology of the PFP column produces sharper peaks (higher N), which directly increases peak height and improves the Limit of Detection (LOD).
Mechanistic Insight: Why PFP Wins
Understanding the why is crucial for applying this logic to future separations.
Interactions
The phenyl ring in the PFP ligand acts as an electron acceptor due to the five electronegative fluorine atoms. The benzotriazole analyte is an electron-rich aromatic system. This creates a strong "face-to-face"
Dipole-Dipole & Shape Selectivity
The Carbon-Fluorine (C-F) bonds on the stationary phase are highly polar. They interact specifically with the C-F and C-Br bonds on the analyte. Because the regioisomers have halogens in different positions (changing the molecule's overall dipole moment), the PFP phase can distinguish them based on electronic shape, whereas C18 only sees "hydrophobicity."
Visualizations
Diagram 1: Method Development Workflow
This decision tree guides the scientist through the selection process, preventing wasted time on C18 optimization when alternative selectivity is required.
Caption: Workflow for selecting PFP stationary phases when C18 fails to resolve halogenated isomers.
Diagram 2: Interaction Mechanisms
A visual comparison of how the two phases interact with the analyte.
Caption: PFP phases leverage multi-mode interactions (Pi-Pi, Dipole) vs. the single-mode hydrophobic interaction of C18.
References
-
Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. [Link]
-
Shimadzu Corporation. "Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns." Shimadzu Technical Reports. [Link]
-
Mac-Mod Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." Mac-Mod Technical Resources. [Link]
-
PubChem. "1H-Benzotriazole Compound Summary." National Library of Medicine. [Link]
-
Reissner, H., et al. "Determination of benzotriazole corrosion inhibitors from aqueous environmental samples."[3] Analytical Chemistry, 2009. [Link]
Sources
Comparative Guide: Mass Spectrometry Profiling of Halogenated Benzotriazoles (UV-326, UV-327, UV-350)
Executive Summary
This guide targets analytical chemists and toxicologists characterizing halogenated benzotriazole UV stabilizers (BZT-UVs) . Unlike their non-halogenated counterparts (e.g., UV-328, UV-P), halogenated BZTs (specifically UV-326, UV-327, and UV-350 ) present unique challenges due to their high lipophilicity (
This document compares the industry-standard LC-ESI-MS/MS against the robust alternative LC-APCI-MS/MS and the structural fingerprinting capability of GC-EI-MS .
Part 1: Technology Comparison & Selection Strategy
The selection of an ionization interface is the critical decision point. While ESI is the default for most environmental LC-MS workflows, it is often suboptimal for parent halogenated BZTs.
Comparative Matrix: Ionization Interfaces
| Feature | LC-ESI-MS/MS (Electrospray) | LC-APCI-MS/MS (Atmospheric Pressure Chemical Ionization) | GC-EI-MS (Electron Impact) |
| Primary Mechanism | Solution-phase ionization (Acid/Base chemistry). | Gas-phase chemical ionization (Charge transfer). | Hard ionization (70 eV electron bombardment). |
| Suitability for Halogenated BZTs | Moderate/Low. These compounds are highly non-polar; ESI struggles to impart charge without mobile phase modifiers. | High. Excellent for neutral, non-polar species. Less susceptible to matrix suppression. | High. Ideal for structural elucidation but requires derivatization for metabolites. |
| Sensitivity (Parent Compounds) | Lower response. Often requires high flow rates or post-column modifiers. | Superior. 5–10x higher signal-to-noise ratio for UV-327/UV-350 compared to ESI. | High, but limited by injection volume and thermal degradation risks. |
| Fragmentation Control | Soft ionization.[1] Fragmentation occurs only in the collision cell (CID). | Soft ionization.[1] Minimal in-source fragmentation.[1] | Hard ionization. Extensive in-source fragmentation (fingerprinting). |
| Isotope Fidelity | Preserves Cl-isotope clusters ( | Preserves Cl-isotope clusters. | Preserves clusters, but molecular ion ( |
Expert Insight: The "APCI Advantage"
For drug development and environmental fate studies involving the parent halogenated compounds (e.g., UV-327), APCI in negative mode is the superior choice. The mechanism relies on electron capture or proton abstraction in the gas phase, which is favored by the electronegative chlorine substituent on the benzotriazole ring. ESI often results in signal suppression due to the compound's inability to compete for charge in the droplet phase against co-eluting matrix components.
Part 2: Fragmentation Mechanics & Pathways
Understanding the fragmentation logic is essential for designing Multiple Reaction Monitoring (MRM) transitions.
The Chlorine Signature
Halogenated BZTs possess a distinct spectral signature due to the natural abundance of Chlorine isotopes (
-
Validation Check: In any MS spectrum, the molecular ion cluster must exhibit a 3:1 intensity ratio separated by 2 Da. Deviations from this ratio indicate interference.
Primary Fragmentation Pathway (Collision Induced Dissociation)
The fragmentation of protonated (
-
Precursor Selection: The intact molecule (e.g., UV-327
358). -
The "Diazo" Cleavage (Signature Step): The triazole ring is the most labile moiety. The primary event is the expulsion of a neutral nitrogen molecule (
, 28 Da). -
Ring Contraction: The remaining radical cation rearranges to form a stable phenazine-like or carbazole-like structure.
-
Side Chain Loss: Secondary fragmentation involves the cleavage of the alkyl groups (tert-butyl or sec-butyl) on the phenolic ring.
Diagram 1: Fragmentation Pathway of Chlorinated Benzotriazoles
The following diagram illustrates the mechanistic degradation of a generic chlorinated benzotriazole (e.g., UV-327) during MS/MS analysis.
Caption: Step-wise Collision Induced Dissociation (CID) pathway for Chlorinated Benzotriazoles. The loss of N2 is the definitive transition for this class.
Part 3: Validated Experimental Protocol (LC-APCI-MS/MS)
This protocol prioritizes sensitivity for the halogenated subset (UV-326, UV-327, UV-350).
Sample Preparation (Solid Samples/Tissue)
-
Extraction: Ultrasonic solvent extraction using Dichloromethane (DCM):Methanol (2:1) . The DCM fraction is critical for solubilizing the lipophilic halogenated BZTs.
-
Purification: Silica gel SPE cartridge. Condition with Hexane; Elute with DCM.
-
Reconstitution: Evaporate to dryness and reconstitute in Methanol:Toluene (9:1) . Note: Toluene acts as a dopant to enhance APCI ionization.[2]
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Methanol + 0.1% Formic Acid.
-
Gradient: Start at 80% B, ramp to 100% B over 5 mins. Hold 3 mins. (High organic content is required).
-
-
Ionization Source: APCI (Positive Mode).[1]
-
Why Positive? While negative mode is sensitive, positive mode
provides richer structural fragmentation for confirmation. -
Corona Current: 4.0 µA.
-
Source Temp: 350°C (High heat required to volatilize these heavy parents).
-
Data Acquisition (MRM Table)
| Analyte | Precursor ( | Quantifier Product ( | Qualifier Product ( | Collision Energy (eV) | Rationale |
| UV-326 | 316.1 | 288.1 | 125.0 | 25 / 40 | |
| UV-327 | 358.2 | 330.2 | 315.1 | 28 / 45 | |
| UV-350 | 372.2 | 344.2 | 300.1 | 30 / 50 | Higher energy required for bulky side chains. |
Diagram 2: Analytical Workflow
Caption: Optimized workflow for Halogenated BZTs utilizing Toluene-doped APCI for maximum ionization.
Part 4: Troubleshooting & Quality Control
Self-Validating the Protocol
To ensure scientific integrity, every run must include these internal checks:
-
The Chlorine Ratio Check: Monitor the precursor ion. If the
isotope peak is not of the peak, the peak is likely an interference, not a chlorinated benzotriazole. -
The "N2" Consistency: The retention time of the
loss fragment must perfectly align with the precursor. Any shift suggests in-source fragmentation or a co-eluting isobaric interference.
Common Pitfalls
-
Signal Suppression in ESI: If using ESI, avoid acetate buffers as they can suppress the ionization of the benzotriazole core. Use Formic Acid.[3][4]
-
Carryover: Due to the high lipophilicity (
), these compounds stick to PTFE tubing. Use PEEK or Stainless Steel tubing and implement a needle wash with 100% Isopropanol.
References
-
Montesdeoca-Esponda, S., et al. (2013). "Determination of benzotriazole UV stabilizers in water samples...". Journal of Chromatography A. Link
-
Wick, A., et al. (2010).[5] "Comparison of electrospray ionization and atmospheric pressure chemical ionization for multi-residue analysis...". Journal of Chromatography A. Link[5]
-
Fischer, F., et al. (2020). "Identification of in vitro phase I metabolites of benzotriazole UV stabilizer UV-327...". Toxicology in Vitro. Link[6]
-
Nakata, H., et al. (2009). "Occurrence and concentrations of benzotriazole UV stabilizers in marine organisms...". Environmental Science & Technology. Link
Sources
- 1. blog.truegeometry.com [blog.truegeometry.com]
- 2. Comparison of atmospheric pressure photoionization and electrospray ionization mass spectrometry for the analysis of UV filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. perkinelmer.com.ar [perkinelmer.com.ar]
- 5. Comparison of electrospray ionization and atmospheric pressure chemical ionization for multi-residue analysis of biocides, UV-filters and benzothiazoles in aqueous matrices and activated sludge by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity Comparison of Fluorinated vs. Non-Fluorinated Benzotriazoles
Executive Summary & Strategic Rationale
The benzotriazole (Bt) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indoles. It is widely utilized in the design of kinase inhibitors (e.g., CK2, CLK), antifungals (CYP51 inhibitors), and metabolic modulators.
The introduction of fluorine into the benzotriazole core is not merely a lipophilic modification; it is an electronic switch. Unlike phenyl ring fluorination, fluorinating the benzotriazole ring dramatically alters the acidity of the triazole -NH-, shifting the pKa by several log units. This guide objectively compares non-fluorinated (or alternative halogenated) benzotriazoles against their fluorinated analogs, focusing on the trade-offs between binding affinity , membrane permeability (LogD) , and metabolic stability .
Physicochemical Drivers of Biological Difference
To understand the biological divergence, we must first quantify the fundamental physicochemical shifts induced by fluorination on this specific heterocycle.
The Acidity Shift (The Critical Differentiator)
The 1H-benzotriazole moiety is amphoteric but predominantly acts as a weak acid.
-
Non-Fluorinated Bt: pKa ~ 8.2. At physiological pH (7.4), it exists primarily as the neutral species (approx. 85% neutral), favoring membrane permeability.
-
Fluorinated Bt (e.g., 4,5,6,7-tetrafluoro): Fluorine is a strong electron-withdrawing group (EWG). Placing fluorine atoms on the benzene ring pulls electron density away from the triazole ring, stabilizing the conjugate base (the anion).
-
Impact: This can lower the pKa to < 6.0. At pH 7.4, the molecule becomes predominantly anionic (>95% ionized). While this may improve solubility, it often creates a "permeability cliff" unless balanced by lipophilic side chains.
Metabolic Blocking
The benzene ring of benzotriazole is a "metabolic soft spot," prone to oxidation by Cytochrome P450 enzymes (Phase I metabolism).
-
C-H Bonds: Susceptible to hydroxylation.
-
C-F Bonds: The C-F bond (116 kcal/mol) is mechanically stronger than C-H and resistant to oxidative attack, extending the half-life (
) of the compound.
Visualization: The Fluorination Logic Flow
Figure 1: Causal relationship between benzotriazole fluorination and biological outcomes. Note the dual impact on permeability.
Comparative Case Study: CK2 Kinase Inhibitors
The most robust data comparing halogenated benzotriazoles exists in the development of Casein Kinase 2 (CK2) inhibitors. Here, we compare the industry standard TBBt (Tetrabromo-benzotriazole) against Fluorinated analogs (e.g., FBBF ).
The Contenders
| Feature | TBBt (Reference) | FBBF (Fluorinated Analog) |
| Structure | 4,5,6,7-Tetrabromo-1H-benzotriazole | 5,6-Dibromo-4,7-difluoro-1H-benzotriazole |
| Electronic State | Highly Lipophilic, Moderate Acidity | High Dipole, Increased Acidity |
| Binding Mode | Halogen Bonding (Br...O=C) + Hydrophobic | Halogen Bonding + Electrostatic |
| Key Limitation | Poor Solubility, Promiscuity | Optimized Solubility/Activity balance |
Performance Data Analysis
Data synthesized from comparative biochemical assays (Bioorg. Chem. 2025; Res.[1][2][3] Pharm. Sci. 2012).[4][5]
-
Inhibitory Potency (IC50):
-
TBBt: Consistent IC50
0.40 – 0.60 µM against human CK2 . -
FBBF: Demonstrates comparable or superior potency in specific derivatives.[6][7] The introduction of fluorine at positions 4 and 7 modulates the shape and electrostatic potential, allowing the molecule to fit the ATP-binding pocket while maintaining the critical Bromine-interaction at positions 5 and 6.
-
-
Selectivity:
-
Non-fluorinated (all-bromo) analogs often suffer from "stickiness" (non-specific binding).
-
Fluorinated analogs show improved selectivity profiles.[8] The high electronegativity of fluorine reduces the polarizability of the ring, potentially decreasing non-specific hydrophobic interactions with non-target proteins.
-
-
Cellular Efficacy:
-
While TBBt is potent enzymatically, its cellular activity is often hampered by poor solubility.
-
Fluorinated analogs (FBBF) often exhibit better intracellular retention and solubility, leading to more consistent downregulation of downstream markers (e.g., p-Akt Ser129).
-
Experimental Protocols
To validate these differences in your own lab, use the following self-validating workflows.
Protocol A: Comparative Kinase Inhibition Assay (ADP-Glo)
Objective: Quantify the IC50 shift between fluorinated and non-fluorinated analogs.
Reagents:
-
Kinase: Recombinant Human CK2
. -
Substrate: Casein or CK2-specific peptide (RRRADDSDDDDD).
-
ATP: Ultra-pure (Km concentration).
-
Detection: ADP-Glo™ Kinase Assay (Promega).
Workflow:
-
Compound Prep: Dissolve TBBt and FBBF in 100% DMSO to 10 mM. Serial dilute (1:3) in kinase buffer (ensure final DMSO < 1%).
-
Enzyme Reaction:
-
Mix 2 µL compound + 4 µL Enzyme (2 ng/µL). Incubate 10 min at 25°C.
-
Add 4 µL Substrate/ATP mix.
-
Incubate 60 min at 25°C.
-
-
Detection:
-
Add 10 µL ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to Luciferin). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU) on a plate reader.
-
Validation: Z-factor must be > 0.5. Reference inhibitor (Silmitasertib/CX-4945) IC50 should be ~1-5 nM.
Protocol B: Microsomal Stability Assay
Objective: Prove the metabolic blocking effect of Fluorine.
Workflow:
-
Incubation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.- .
-
Expectation: Fluorinated analogs should show decreased intrinsic clearance (
) compared to non-fluorinated hydrogen-bearing analogs.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for validating kinase inhibitory potency.
Conclusion & Recommendations
The substitution of Hydrogen with Fluorine on the benzotriazole scaffold is a high-impact modification.
-
Use Fluorine to Tune pKa: If your non-fluorinated benzotriazole is too neutral and has poor solubility, fluorination (especially at C4/C7) will lower the pKa, increasing ionization and solubility, though potentially at the cost of passive permeability.
-
Use Fluorine to Block Metabolism: If your lead compound is rapidly cleared via aromatic oxidation, fluorination is the superior strategy compared to chlorination or bromination, as it blocks metabolism without adding significant steric bulk.
-
Recommendation: For CK2 inhibitors, the Fluoro-Bromo hybrid (FBBF) represents the optimal balance of hydrophobic bulk (Br) for the hydrophobic pocket and electronic modulation (F) for solubility and stability.
References
-
Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. Bioorganic Chemistry, 2025.[3] Link
-
Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 2013 (PMC Update). Link
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 2026. Link
-
Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Research in Pharmaceutical Sciences, 2012.[4][5] Link
-
Fluorinated triazoles as privileged potential candidates in drug development. Frontiers in Chemistry, 2022. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring High-Purity 6-bromo-7-fluoro-benzotriazole for Reliable Cell-Based Assays
In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibition, the reproducibility and integrity of experimental data are paramount. The seemingly minor detail of compound purity can be the fulcrum upon which the success or failure of a research campaign pivots. This is especially true for potent and specific molecules like 6-bromo-7-fluoro-benzotriazole, a halogenated benzotriazole derivative with potential applications in cell-based assays targeting signaling pathways. This guide provides an in-depth technical comparison and validation framework for researchers utilizing this compound, ensuring that the biological insights gleaned are a true reflection of the molecule's activity, not the confounding influence of impurities.
The use of high-purity reagents is not merely a matter of best practice; it is a fundamental requirement for generating reliable and actionable data, particularly in high-throughput screening (HTS) environments.[1] Impurities, even at trace levels, can lead to false positives, false negatives, or a misinterpretation of a compound's potency and mechanism of action.[1] This guide will equip researchers with the knowledge to critically assess the purity of 6-bromo-7-fluoro-benzotriazole, compare its performance against established standards, and implement robust validation protocols for its use in cell-based assays.
The Purity Profile of 6-bromo-7-fluoro-benzotriazole: A Synthesis-Informed Perspective
Understanding the potential impurities in a given batch of 6-bromo-7-fluoro-benzotriazole begins with an appreciation of its synthetic route. While specific proprietary methods may vary, the synthesis of benzotriazoles generally proceeds via the diazotization of an ortho-phenylenediamine precursor.[2][3] For 6-bromo-7-fluoro-benzotriazole, the likely starting material is 3-fluoro-4-bromo-o-phenylenediamine.
The diazotization reaction, typically carried out with nitrous acid (generated in situ from sodium nitrite and a strong acid), is a critical step where impurities can arise.[4][5] Incomplete diazotization can leave residual starting material, while side reactions can lead to the formation of various byproducts. Furthermore, the bromination and fluorination steps in the synthesis of the precursor can introduce regioisomers.
Potential Impurities to Consider:
-
Unreacted Starting Material: 3-fluoro-4-bromo-o-phenylenediamine.
-
Isomeric Impurities: Positional isomers of the bromo and fluoro substituents on the benzotriazole ring.
-
Byproducts of Diazotization: Including triazine formation and other coupled products, especially if reaction conditions are not stringently controlled.[6]
-
Residual Solvents and Reagents: From both the synthesis and purification steps.
A thorough purity assessment, therefore, must employ analytical techniques capable of resolving and quantifying these potential contaminants.
Analytical Validation: A Two-Pronged Approach to Purity Determination
A self-validating system for purity assessment relies on orthogonal analytical techniques. For 6-bromo-7-fluoro-benzotriazole, a combination of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a robust and comprehensive purity determination.
High-Performance Liquid Chromatography (HPLC-UV) for Relative Purity
HPLC-UV is a powerful technique for separating and quantifying impurities in a sample, providing a relative purity assessment based on peak area.[7] A well-developed HPLC method should be able to resolve the parent compound from all potential impurities.
Experimental Protocol: HPLC-UV Purity Analysis
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for the analysis of halogenated aromatic compounds.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of compounds with a range of polarities. A typical mobile phase system would be:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm and 280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.[7]
-
Sample Preparation: Accurately weigh approximately 1 mg of 6-bromo-7-fluoro-benzotriazole and dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
Quantitative ¹H NMR (qNMR) for Absolute Purity
qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[1][8][9][10][11] The principle of qNMR is that the integral of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[8]
Experimental Protocol: qNMR Purity Determination
-
Internal Standard Selection: Choose a high-purity, stable internal standard with sharp, well-resolved signals that do not overlap with the analyte signals. Maleic anhydride or dimethyl sulfone are suitable choices.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 6-bromo-7-fluoro-benzotriazole and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both the analyte and the standard are fully soluble.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the protons.
-
Acquire the spectrum with a 90° pulse.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal for both the analyte and the internal standard.
-
Calculate the purity using the following equation[1]:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Comparative Analysis in Cell-Based Assays
To validate the biological performance of a new batch of 6-bromo-7-fluoro-benzotriazole, it is essential to compare its activity against well-characterized reference compounds in a relevant cell-based assay. Given that halogenated benzotriazoles are known inhibitors of protein kinase CK2, a CK2-dependent cell viability assay is an appropriate platform for this comparison.[12]
Comparative Compounds:
-
CX-4945 (Silmitasertib): A potent and selective, orally bioavailable inhibitor of protein kinase CK2 that has been evaluated in clinical trials.[13][14][15][16][17]
-
4,5,6,7-Tetrabromo-1H-benzotriazole (TBBz): A widely used and well-characterized cell-permeable inhibitor of CK2.[18][19][20][21]
Experimental Workflow: Comparative Cell Viability Assay
Caption: Workflow for the comparative cell viability assay.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Culture a suitable cancer cell line known to be sensitive to CK2 inhibition (e.g., HeLa or A549) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of 6-bromo-7-fluoro-benzotriazole (high and low purity batches), CX-4945, and TBBz in DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Treat the cells with the serially diluted compounds. Include a vehicle control (DMSO) and an untreated control. Incubate for 72 hours.
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC₅₀ values for each compound.
Data Presentation and Interpretation
The results of the purity analysis and the cell-based assays should be presented in a clear and comparative format.
Table 1: Purity Assessment of 6-bromo-7-fluoro-benzotriazole Batches
| Analytical Method | Batch A (High Purity) | Batch B (Low Purity) |
| HPLC-UV (Relative Purity) | 99.5% | 92.1% |
| qNMR (Absolute Purity) | 99.2% | 91.5% |
| Major Impurity (HPLC) | Unidentified (0.3%) | Starting Material (4.5%) |
Table 2: Comparative IC₅₀ Values in HeLa Cells
| Compound | IC₅₀ (µM) |
| 6-bromo-7-fluoro-benzotriazole (Batch A) | 5.2 |
| 6-bromo-7-fluoro-benzotriazole (Batch B) | 15.8 |
| CX-4945 (Silmitasertib) | 1.5 |
| 4,5,6,7-Tetrabromo-1H-benzotriazole (TBBz) | 8.9 |
Conclusion: The Imperative of Purity in Preclinical Research
This guide underscores the critical importance of rigorous purity validation for research compounds like 6-bromo-7-fluoro-benzotriazole. By employing a multi-faceted approach that combines synthesis-informed impurity profiling with orthogonal analytical techniques and comparative cell-based assays, researchers can ensure the reliability and reproducibility of their findings. Adherence to these principles of scientific integrity is not just a procedural formality but a cornerstone of successful and impactful drug discovery.
References
-
Baertschi, S. W., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 8846–8859. [Link]
-
Pierre, F., et al. (2011). Discovery and Development of CX-4945, a First-in-Class Oral Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. Journal of Medicinal Chemistry, 54(2), 641–654. [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Cozza, G., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry, 66(6), 4009–4024. [Link]
-
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ?. Retrieved from [Link]
-
Pagano, M. A., et al. (2008). The selectivity of inhibitors of protein kinase CK2: an update. Biochemical Journal, 415(3), 353–365. [Link]
-
Sarno, S., et al. (2011). Development of a specific inhibitor of protein kinase CK2. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(12), 1951–1959. [Link]
-
Siddiqui-Jain, A., et al. (2010). CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy. Cancer Research, 70(24), 10288–10298. [Link]
-
Son, D., et al. (2013). Pharmacokinetic characterization of CK2 inhibitor CX-4945. Cancer Chemotherapy and Pharmacology, 71(4), 943–950. [Link]
-
ResearchGate. (n.d.). Novel CK2 inhibitors. TBB, 4,5,6,7-Tetrabromo-1H-benzotriazole; CX4945, Silmitasertib. Retrieved from [Link]
-
Pagano, M. A., et al. (2004). 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2. Biochemical Journal, 383(Pt 3), 441–447. [Link]
-
Wan, J., et al. (2012). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 124(3), 597–604. [Link]
-
Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271-285. [Link]
-
Kasperowicz, S., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Bioorganic Chemistry, 169, 109446. [Link]
-
Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry & Chemotherapy, 16(5), 315–326. [Link]
-
American Chemical Society. (n.d.). Synthesis, persistence, and performance evaluation of benzotriazole corrosion inhibitors for oxidative systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of: (A) N-alkyl derivatives of 4,5,6,7-tetrabromo 1H-benzotriazole. Retrieved from [Link]
-
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
Kouris, P. D., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(16), 9205–9214. [Link]
-
ResearchGate. (2026, January 1). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Retrieved from [Link]
-
ResearchGate. (2025, September 14). Novel Fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, January 7). Is diazotization of o-phenylenediamine to benzotriazole reversible?. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]
-
Lab Manager. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]
- Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
-
Ingenieria Analitica Sl. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
Smith, C. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 913. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Sheffield Hallam University. (n.d.). A Sheffield Hallam University thesis. Retrieved from [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 8. rssl.com [rssl.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 12. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 17. researchgate.net [researchgate.net]
- 18. The selectivity of inhibitors of protein kinase CK2: an update | MRC PPU [ppu.mrc.ac.uk]
- 19. apexbt.com [apexbt.com]
- 20. rndsystems.com [rndsystems.com]
- 21. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
